(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl₃.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors for enzymes like kinases and proteases.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: Thiazole derivatives can be used in the development of agrochemicals like herbicides and pesticides.
Mechanism of Action
The mechanism of action of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-chlorobenzenesulfonamide
- (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-methylbenzenesulfonamide
Uniqueness
- Substituent Effects : The presence of the fluorine atom in (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide may enhance its biological activity and stability compared to its analogs.
- Biological Activity : The specific substituents on the thiazole ring and the benzene sulfonamide moiety can significantly influence the compound’s interaction with biological targets, making it unique in its activity profile.
Properties
IUPAC Name |
(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S2/c17-15-14(10-21)24-16(20(15)12-4-2-1-3-5-12)19-25(22,23)13-8-6-11(18)7-9-13/h1-10H/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYKBDGCVZHKMW-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.